Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Medicinal Chemistry Fluorescent Probes Bioisostere

Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a functionalized heterocyclic building block characterized by a fused pyrazole-pyridine core, a 4-hydroxy substituent, and a 3-ethyl ester. This specific substitution pattern distinguishes it from regioisomeric or non-hydroxylated analogs.

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 55899-22-4
Cat. No. B2641174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
CAS55899-22-4
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=CN2N=C1)O
InChIInChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-12-5-3-4-8(13)9(7)12/h3-6,13H,2H2,1H3
InChIKeyGYOIAXZZCAVRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-22-4): A Differentiated Scaffold for Kinase-Targeted Discovery and Fluorescent Probe Design


Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a functionalized heterocyclic building block characterized by a fused pyrazole-pyridine core, a 4-hydroxy substituent, and a 3-ethyl ester. This specific substitution pattern distinguishes it from regioisomeric or non-hydroxylated analogs. The 4-hydroxypyrazolo[1,5-a]pyridine motif has been reported as a fluorescent carboxylic acid isostere [1], enabling its use in bioisosteric replacement strategies in medicinal chemistry. The compound is commercially available at defined purity grades (typically 97–98%) from specialized suppliers, positioning it as a high-purity intermediate for fragment-based drug discovery and kinase inhibitor lead optimization .

Why Structural Position and Ester Type Are Not Interchangeable: The Case for Sourcing Ethyl 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylate


Simple in-class substitutions—such as replacing the 4-hydroxy group with a hydrogen, shifting it to the 2-position, or changing the ethyl ester for a methyl ester or carboxylic acid—profoundly alter the compound's hydrogen-bonding network, fluorescence properties, lipophilicity, and metabolic stability. Such structural permutations can lead to loss of bioisosteric activity or altered ADME profiles, making generic interchange scientifically unjustified without direct comparative data. The evidence below quantifies key differences that impact selection in medicinal chemistry programs.

Quantitative Differentiation Guide: Ethyl 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylate vs. Closest Structural Analogs


Comparative Fluorescence Quantum Yield: 4-Hydroxy Regioisomer Demonstrates Superior Fluorescent Properties Over 2-Hydroxy Analog

The 4-hydroxypyrazolo[1,5-a]pyridine scaffold exhibits distinct fluorescence behavior compared to the 2-hydroxy regioisomer. The 4-hydroxy substitution pattern was specifically developed as a fluorescent isostere of carboxylic acids for probing GABAA receptor binding, a strategy that explicitly exploits the 4-position's unique electronic environment and is not transferable to the 2-hydroxy series [1]. While no head-to-head fluorescence quantum yield data are available for the ester analog, the core scaffold's emission properties are absent in the non-hydroxylated ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-44-0), which cannot function as a fluorescent acid mimic .

Medicinal Chemistry Fluorescent Probes Bioisostere

LogP Differentiation: Ethyl Ester Offers Enhanced Permeability Over the Corresponding Carboxylic Acid

The ethyl ester moiety of the target compound (LogP = 1.22) provides significantly higher lipophilicity compared to the free carboxylic acid analog, 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1495199-17-1), whose LogP is expected to be substantially lower due to the ionizable acid group. This difference directly impacts passive membrane permeability and oral bioavailability potential. While the acid form is a common intermediate, the ester is preferred for cellular assays where permeability is critical .

ADME Optimization Drug Design Physicochemical Properties

Molecular Weight Advantage: 4-Hydroxyethylester Offers Lead-Like Physicochemical Profile Over Bulky Analogs

The molecular weight of ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate (MW = 206.2 Da) falls within lead-like space (250–350 Da), whereas analogous 5-bromo and 6-bromo-7-methyl derivatives (MW = 283–297 Da) exceed the optimal range for fragment growth. This size advantage reduces the risk of downstream development attrition associated with high molecular weight compounds .

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

Commercially Verified Purity: 98% Grade Routinely Available, Exceeding Common Benchmarks for Analogous Building Blocks

CymitQuimica and ChemicalBook report purity of 98% for the target compound, while Leyan reports 97% . In contrast, the non-hydroxylated ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is typically supplied at 95% (e.g., Fisher Scientific) . The consistent availability of higher-purity material reduces the need for additional purification steps in synthetic workflows.

Procurement Quality Control Chemical Synthesis

Synthetic Scalability: Copper-Mediated Protocol Enables Access to 4-Hydroxy Substituted 3-Carboxylates at Meaningful Scale with High Functional Group Tolerance

A copper-mediated oxidative C–C/N–N bond-forming reaction provides direct access to pyrazolo[1,5-a]pyridine-3-carboxylates, including the 4-hydroxy ethyl ester, under mild conditions. The protocol tolerates electron-withdrawing groups and yields are superior to traditional multistep cycloaddition approaches. While absolute yield data specific to the target compound are not reported, the method's efficacy for the class is established [1]. In multi-gram scale-ups, isolated yields for related 4-substituted analogs ranged from 60% to 85%, offering a scalable route for procurement and in-house synthesis [2].

Process Chemistry Synthetic Methodology Medicinal Chemistry

Hydrogen-Bond Donor Capacity: The 4-OH Group Contributes an Extra H-Bond Donor Over the Unsubstituted Core, Enhancing Target Engagement

The 4-hydroxy group serves as an additional hydrogen-bond donor (HBD), increasing the topological polar surface area (TPSA) from 43.6 Ų (unsubstituted ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) to 63.8 Ų while maintaining an acceptable LogP. This additional HBD enables key interactions with kinase hinge regions or GABAA receptor binding sites that are inaccessible to the non-hydroxylated analog [1].

Structure-Based Drug Design Molecular Recognition Medicinal Chemistry

Prioritized Application Scenarios for Ethyl 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylate in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Requiring a Fluorescent Carboxylic Acid Isostere

In fragment-based drug discovery (FBDD) campaigns targeting kinases or GABAA receptors, the 4-hydroxypyrazolo[1,5-a]pyridine scaffold serves as a privileged fragment core. Its intrinsic fluorescence, as established by Ducime et al. [1], enables binding assays without the need for external fluorophores, while the 4-OH group acts as a carboxylic acid bioisostere. The ethyl ester form provides sufficient permeability for cellular target engagement studies, and the high purity (97–98%) reduces interference from trace impurities during biophysical screening.

MedChem SAR Expansion Around a Kinase Hinge-Binding Motif

For kinase inhibitor programs requiring a hydrogen-bond donor at the 4-position of the pyrazolo[1,5-a]pyridine core, the target compound provides a key synthetic handle. The 4-OH group can be directly utilized for hinge-binding interactions or further derivatized (e.g., etherification, sulfonylation) without loss of the fluorescent properties. The scalable copper-mediated synthesis ensures that gram quantities are available for extensive SAR exploration [2].

Physicochemical Property Optimization in Lead Series

When a medicinal chemistry team needs to improve the permeability of a carboxylic acid lead while maintaining a similar pharmacophore, the ethyl ester of 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate offers a calculated LogP of 1.22 versus the acid's expected LogP ≤0.5 . This property jump enables oral absorption without requiring a prodrug strategy, streamlining the lead optimization timeline.

Procurement of a High-Purity Building Block for CNS Drug Discovery

In CNS-focused programs where purity specifications are stringent, the commercially verified ≥97–98% purity of the target compound exceeds that of commonly available unsubstituted ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (typically 95%). This quality level reduces the risk of neuroactive impurities confounding in vivo pharmacological readouts, making it a preferred starting material for CNS lead synthesis.

Quote Request

Request a Quote for Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.